molecular formula C18H17F3N2O2S B5184833 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Número de catálogo B5184833
Peso molecular: 382.4 g/mol
Clave InChI: WUEBDIQEXQVSNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells, making it a promising candidate for the development of novel cancer therapies.

Mecanismo De Acción

Studies: Further elucidate the molecular mechanisms underlying the anti-cancer effects of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
5. Development of more selective BMI-1 inhibitors: Develop more selective BMI-1 inhibitors to minimize off-target effects and improve the therapeutic window of these compounds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its ability to selectively target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. However, one limitation of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its lack of selectivity for BMI-1, as this protein is also involved in the self-renewal of normal stem cells. This could potentially lead to off-target effects and limit the therapeutic window of this compound.

Direcciones Futuras

1. Combination therapy approaches: Investigate the potential of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.
2. Biomarker identification: Identify biomarkers that can predict response to 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide therapy and develop companion diagnostics to guide patient selection.
3. Clinical trials: Conduct clinical trials to evaluate the safety and efficacy of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in cancer patients.
4.

Métodos De Síntesis

The synthesis of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 2-amino-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(propoxyamino)aniline to yield 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.

Aplicaciones Científicas De Investigación

4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the self-renewal of cancer stem cells and promote the differentiation of these cells into non-tumorigenic cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy approaches.

Propiedades

IUPAC Name

4-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c1-2-11-25-13-9-7-12(8-10-13)16(24)23-17(26)22-15-6-4-3-5-14(15)18(19,20)21/h3-10H,2,11H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEBDIQEXQVSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.